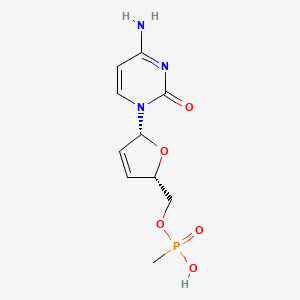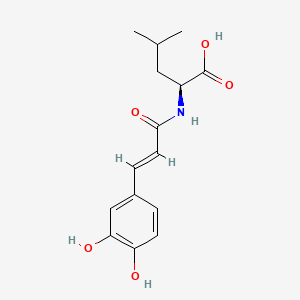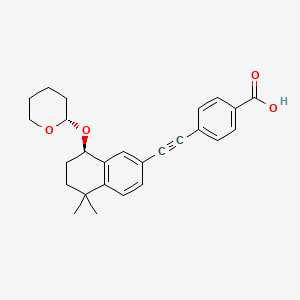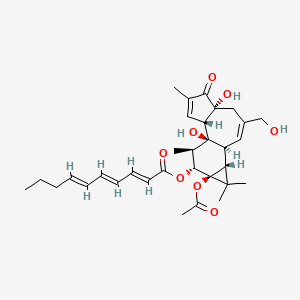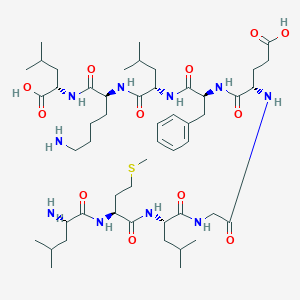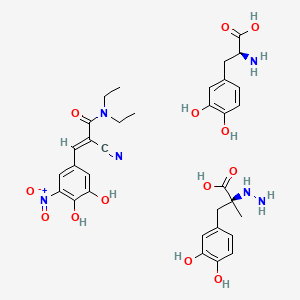
0Jds4dro0K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves multiple steps. The primary synthetic route includes the reaction of mesitylene with 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidenemethyl groups under controlled conditions. The reaction typically requires the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene .
化学反応の分析
Types of Reactions
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants
作用機序
The mechanism of action of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(3,5-di-tert-butylphenyl)mesitylene
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxyphenyl)mesitylene
- 2,4,6-Tris(3,5-di-tert-butyl-4-methoxyphenyl)mesitylene
Uniqueness
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .
特性
CAS番号 |
20357-51-1 |
|---|---|
分子式 |
C54H72O3 |
分子量 |
769.1 g/mol |
IUPAC名 |
4-[[3,5-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2,4,6-trimethylphenyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C54H72O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h22-30H,1-21H3 |
InChIキー |
VDDPNGNCUBSZKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C)C=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C)C=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
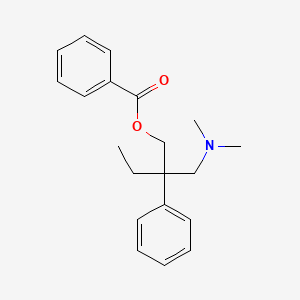

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)


